molecular formula C19H22Cl3NO3S B12136287 N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide

N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B12136287
M. Wt: 450.8 g/mol
InChI Key: VUBXRJZIKYFDFR-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide is a complex organic compound with a unique structure This compound is characterized by the presence of a chlorophenyl group, a dichloroethenyl group, a dioxo-thiolan group, and a dimethylcyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the chlorophenylmethyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with a suitable amine to form the chlorophenylmethyl intermediate.

    Introduction of the dichloroethenyl group: The chlorophenylmethyl intermediate is then reacted with a dichloroethene derivative under specific conditions to introduce the dichloroethenyl group.

    Formation of the dioxo-thiolan group: The resulting compound is further reacted with a thiolane derivative to form the dioxo-thiolan group.

    Cyclopropanation: The final step involves the cyclopropanation of the intermediate compound to form the dimethylcyclopropane carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The compound can be hydrolyzed to form carboxylic acids and other hydrolysis products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and altering cellular functions. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide
  • **this compound
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with various molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H22Cl3NO3S

Molecular Weight

450.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C19H22Cl3NO3S/c1-19(2)15(9-16(21)22)17(19)18(24)23(14-6-7-27(25,26)11-14)10-12-4-3-5-13(20)8-12/h3-5,8-9,14-15,17H,6-7,10-11H2,1-2H3

InChI Key

VUBXRJZIKYFDFR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C

Origin of Product

United States

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